Antroquinonol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antroquinonol ist eine natürliche Verbindung, die aus dem Myzel des medizinischen Pilzes Antrodia camphorata gewonnen wird, der in Taiwan beheimatet ist. Diese Verbindung hat aufgrund ihrer bemerkenswerten biologischen Aktivitäten, darunter Antikrebs-, Entzündungshemmende und antioxidative Eigenschaften, große Aufmerksamkeit erregt . Es ist ein Mitglied der Ubichinon-Familie und hat sich als vielversprechend bei der Behandlung verschiedener Krankheiten, insbesondere Krebs, erwiesen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Antroquinonol kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Vorläuferverbindungen umfassen. Die Synthese beinhaltet typischerweise die Verwendung von Coenzym Q0-induzierter Fermentation, wobei die hochregulierten Gene in Bezug auf die Acetyl-CoA-Synthese eine entscheidende Rolle spielen . Der Prozess beinhaltet die Bildung des Farnesyl-Schwanz-Vorläufers und die Beteiligung von Enzymen wie p-Hydroxybenzoat-Polyprenyltransferase .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung fortschrittlicher chromatographischer Techniken zur Reinigung. UltraPerformance Convergence Chromatography (UPC2) und präparative überkritische Flüssigkeitschromatographie (Prep SFC) werden verwendet, um eine hohe Reinheit der Verbindung zu erreichen . Diese Methoden bieten im Vergleich zur traditionellen Umkehrphasen-Flüssigkeitschromatographie (RPLC) eine verbesserte Auflösung und Produktivität .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Antroquinonol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Bioaktivität und sein therapeutisches Potenzial unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole, die bestimmte funktionelle Gruppen in der Verbindung ersetzen können.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die eine verbesserte oder modifizierte Bioaktivität aufweisen können.

Wissenschaftliche Forschungsanwendungen

Medizin: Klinische Studien haben seine Wirksamkeit bei der Behandlung von nicht-kleinzelligem Lungenkrebs, Bauchspeicheldrüsenkrebs und akuter myeloischer Leukämie gezeigt.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Aktivierung der AMP-aktivierten Proteinkinase (AMPK): this compound aktiviert AMPK, was zur Hemmung des mTOR-Signalwegs (mammalian target of rapamycin) führt. Dies führt zur Unterdrückung des Wachstums und der Proliferation von Krebszellen.

Hemmung des Ras-Signalwegs: Die Verbindung hemmt die Aktivität der Proteinfarnesyltransferase, die für die posttranslationale Modifikation des Ras-Proteins entscheidend ist.

Hemmung des nukleären Faktor-kappa B (NF-κB): this compound unterdrückt die Aktivierung von NF-κB, wodurch die Produktion von proinflammatorischen Zytokinen und oxidativem Stress reduziert wird.

Wirkmechanismus

Antroquinonol exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK) Activation: this compound activates AMPK, leading to the inhibition of the mammalian target of rapamycin (mTOR) pathway. This results in the suppression of cancer cell growth and proliferation.

Ras Pathway Inhibition: The compound inhibits the activity of protein farnesyltransferase, which is crucial for the post-translational modification of the Ras protein.

Nuclear Factor-kappa B (NF-κB) Inhibition: this compound suppresses the activation of NF-κB, reducing the production of pro-inflammatory cytokines and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

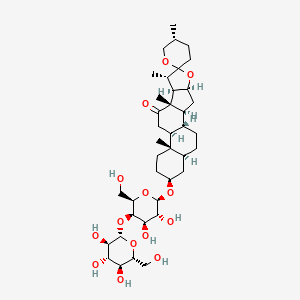

Antroquinonol ist aufgrund seiner spezifischen molekularen Struktur und Bioaktivität einzigartig. Es weist Ähnlichkeiten mit anderen Ubichinonderivaten und Terpenoiden auf:

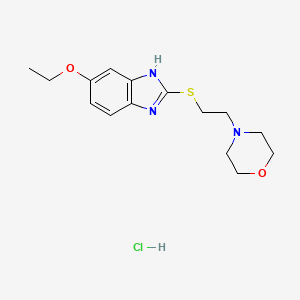

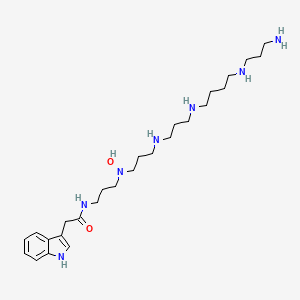

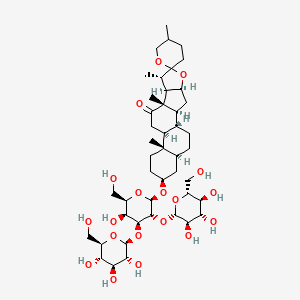

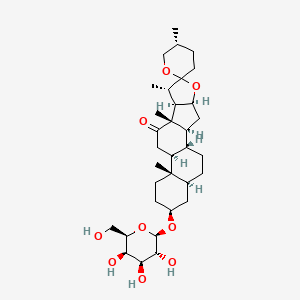

Ähnliche Verbindungen:

Einzigartigkeit: Die Fähigkeit von this compound, gleichzeitig Apoptose und Autophagie in Krebszellen zu induzieren, zusammen mit seinem multi-target-orientierten Wirkmechanismus, hebt es von anderen ähnlichen Verbindungen ab .

Eigenschaften

CAS-Nummer |

1010081-09-0 |

|---|---|

Molekularformel |

C24H38O4 |

Molekulargewicht |

390.6 g/mol |

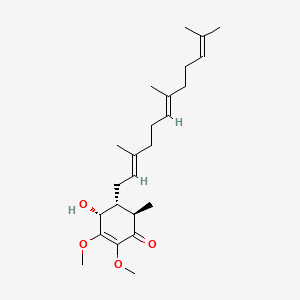

IUPAC-Name |

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |

InChI-Schlüssel |

LJTSIMVOOOLKOL-FNRDIUJOSA-N |

SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Kanonische SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

1010081-09-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

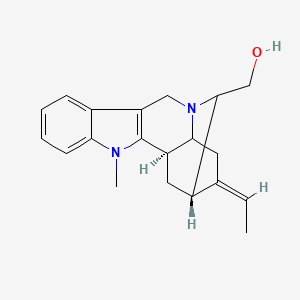

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)